molecular formula C17H19N5O2S B12986838 3-(5-((5-(1H-Pyrazol-3-yl)thiophen-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoic acid

3-(5-((5-(1H-Pyrazol-3-yl)thiophen-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoic acid

Cat. No.: B12986838
M. Wt: 357.4 g/mol
InChI Key: BKHUQRSVCOAECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-((5-(1H-Pyrazol-3-yl)thiophen-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoic acid is a complex heterocyclic compound that features multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((5-(1H-Pyrazol-3-yl)thiophen-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Thiophene ring introduction: The pyrazole derivative is then reacted with a thiophene compound under suitable conditions.

    Formation of the pyrazolo[1,5-a]pyrazine ring: This involves cyclization reactions that may require specific catalysts and conditions.

    Introduction of the propanoic acid group: This final step often involves the use of carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-((5-(1H-Pyrazol-3-yl)thiophen-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones if the thiophene ring is targeted.

    Reduction: This may reduce the pyrazole or pyrazine rings, potentially leading to dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield dihydro derivatives.

Scientific Research Applications

3-(5-((5-(1H-Pyrazol-3-yl)thiophen-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-((5-(1H-Pyrazol-3-yl)thiophen-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: These compounds share the pyrazole ring and may have similar biological activities.

    Thiophene derivatives: These compounds share the thiophene ring and may have similar electronic properties.

    Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the fused ring system and may have similar structural properties.

Uniqueness

The uniqueness of 3-(5-((5-(1H-Pyrazol-3-yl)thiophen-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoic acid lies in its combination of multiple heterocyclic rings and functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

3-[5-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanoic acid

InChI

InChI=1S/C17H19N5O2S/c23-17(24)4-1-12-9-13-10-21(7-8-22(13)20-12)11-14-2-3-16(25-14)15-5-6-18-19-15/h2-3,5-6,9H,1,4,7-8,10-11H2,(H,18,19)(H,23,24)

InChI Key

BKHUQRSVCOAECW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)CCC(=O)O)CN1CC3=CC=C(S3)C4=CC=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.